molecular formula C36H38N4O8 B133055 Coproporphyrin I CAS No. 531-14-6

Coproporphyrin I

Cat. No. B133055
CAS RN: 531-14-6
M. Wt: 654.7 g/mol
InChI Key: VCCUOZSDXVZCSK-UHFFFAOYSA-N
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Description

Coproporphyrin I (CPI) is a type of porphyrin, a class of organic compounds that play a crucial role in biological systems, such as in the formation of hemoglobin and chlorophyll. CPI is characterized by having four methyl and four propionic acid groups on the porphyrin ring. It is one of the isomers of coproporphyrin, with coproporphyrin III being another significant isomer. The function of CPI in biological systems is not as well understood as that of other porphyrins .

Synthesis Analysis

The synthesis of CPI involves enzymatic reactions within the heme biosynthetic pathway. Coproporphyrinogenase, an enzyme found in rat-liver mitochondria, acts specifically on coproporphyrinogen III to form protoporphyrinogen, a precursor to heme. This enzyme has been studied for its properties, including its molecular weight, isoelectric point, and pH optimum. It does not require a cofactor and is not inhibited by metal-chelating agents . Additionally, CPI synthesis and its interindividual variability have been investigated in relation to the OATP1B1 genotype, ethnicity, and sex, with findings indicating that the synthesis rate can be influenced by these factors .

Molecular Structure Analysis

CPI's molecular structure is based on the porphyrin ring, a heterocyclic macrocycle composed of four pyrrole subunits interconnected at their α carbon atoms via methine bridges. The structure of CPI corresponds to aetioporphyrin I, which has only methyl and ethyl groups in varying positions on the ring. CPI's structure is distinct from that of aetioporphyrin III, which includes hemoglobin and chlorophyll, and the two types of porphyrins are not interconvertible except by complete destruction and re-synthesis .

Chemical Reactions Analysis

CPI is involved in various chemical reactions, particularly as a biomarker for drug-drug interactions mediated by the OATP1B transporter. CPI's plasma and urine concentrations can be affected by the presence of drugs like rifampicin, which inhibits OATP1B. The study of CPI as a biomarker involves modeling its synthesis, elimination clearances, and the impact of inhibitors on its transport . Additionally, CPI can form chelates with metals such as thallium(III), which can be studied using NMR spectroscopy to understand the monomer-dimer equilibrium and the interactions between porphyrin rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of CPI include its absorption and fluorescence spectra, which are essential for its quantitative estimation and identification. The melting points of CPI's methyl esters are also significant for its characterization. These properties depend on the purity of the compound and are critical for studies of porphyrin metabolism . The excretion of CPI in bile and urine has been studied, showing that CPI binds equally to rat plasma and liver cytosol and is excreted in a concentration ratio of 2:1 with coproporphyrin III in bile .

Scientific Research Applications

Biomarker for Drug-Drug Interactions

Coproporphyrin I (CPI) is gaining attention as a selective endogenous biomarker for evaluating drug-drug interactions (DDIs) mediated by Organic Anion Transporting Polypeptide (OATP) 1B. CPI's stable baseline concentrations and low interindividual variability make it a reliable indicator for DDIs, especially in the context of OATP1B inhibitors. CPI is sensitive enough to identify moderate and weak OATP1B inhibitors in clinical studies, making it a valuable tool for optimal DDI study design (Barnett et al., 2018).

Pharmacokinetic Modeling

CPI's pharmacokinetics and interindividual variability can be impacted by factors like OATP1B1 genotype, ethnicity, and sex. A physiologically-based pharmacokinetic model has been developed to explore these effects, highlighting CPI's potential as an endogenous marker for OATP1B activity and associated DDIs. This model helps in understanding the impact of various covariates on CPI baseline levels and supports the design of clinical studies using CPI as a biomarker (Takita et al., 2020).

Photodynamic Therapy Agent

Zinc-coproporphyrin III, related to coproporphyrin, has been found to act efficiently as a photodynamic therapy (PDT) agent in mice. It shows a high potential for photodynamic generation of singlet oxygen, a crucial element in PDT, while exhibiting low toxicity. This makes it an advantageous option over other porphyrins for practical PDT applications (Yamamoto et al., 2003).

Solar Cell Applications

Copper(II) and Zinc(II) complexes of coproporphyrin-I have been synthesized and successfully employed as sensitizers in dye-sensitized solar cells. Particularly, Copper(II) coproporphyrin-I demonstrated a power conversion efficiency of 3.8%, highlighting its potential as a renewable energy source (Alibabaei et al., 2010).

Excretory Studies and Biomarker Development

Studies on the excretion of this compound in bile and urine have provided insights into its potential role as a biomarker for various physiological and pathological states. This research has implications for understanding the metabolism and excretion of coproporphyrins in different conditions and their potential use in diagnostic applications (Kaplowitz et al., 1972).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent advances in understanding the physiological dynamics of eukaryotic ferrochelatase, a mitochondrially localized metalloenzyme, have led to improved diagnosis and treatment . These advances include DNA-based diagnoses for all the porphyrias, new understanding of the pathogenesis of the acute hepatic porphyrias, identification of the iron overload-induced inhibitor of hepatic uroporphyrin decarboxylase activity that causes the most common porphyria, porphyria cutanea tarda . The advancement of the field of porphyrinoid-bioconjugation chemistry from basic academic research to more clinically targeted applications require continuous fine-tuning in terms of synthetic strategies .

Biochemical Analysis

Biochemical Properties

Coproporphyrin I and III have recently been proposed as endogenous clinical biomarkers to predict organic anion-transporting polypeptide 1B (OATP1B)-mediated drug–drug interactions . In vitro studies showed that this compound and III were substrates of human organic anion-transporting polypeptide (OATP) 1B1, OATP1B3, multidrug resistance-associated protein (MRP) 2 and MRP3 .

Cellular Effects

This compound is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . This situation occurs in the pathological condition called congenital erythropoietic porphyria .

Molecular Mechanism

The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I . The reaction entails the conversion of the four carboxymethyl (acetic acid) side chains to methyl groups, with release of four molecules of carbon dioxide .

Temporal Effects in Laboratory Settings

The disposition of coproporphyrins was markedly altered by loss of Mrp2 and increased Mrp3 function as measured in TR rats . This suggests that hepatic OATP considerably affects the disposition of this compound in animal models .

Dosage Effects in Animal Models

In animal models, rifampin markedly reduced the liver and intestinal uptake of [3H]this compound while increasing the kidney uptake . This suggests that hepatic OATP considerably affects the disposition of this compound in animal models, indicating this compound is a sensitive and selective endogenous biomarker of OATP inhibition .

Metabolic Pathways

This compound is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I .

Subcellular Localization

This compound is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I . This suggests that the subcellular localization of this compound is likely within the mitochondria, where the heme biosynthesis pathway occurs .

properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUOZSDXVZCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883425
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-
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Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

531-14-6
Record name Coproporphyrin I
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Coproporphyrin I (CPI)?

A1: this compound (CPI) is a type I isomer porphyrin. It is not involved in the heme biosynthesis pathway, unlike its counterpart, Coproporphyrin III (CPIII). CPI is primarily considered a byproduct of heme synthesis and is often used as a biomarker for certain medical conditions.

Q2: How is CPI used as a biomarker in medicine?

A2: CPI levels in urine, feces, and blood can provide valuable insights into various health conditions. Increased urinary CPI excretion can indicate conditions like Rotor's syndrome [, ], lead poisoning [, ], and Dubin-Johnson syndrome []. It can also signal impaired liver function, especially when observed alongside normal total urinary coproporphyrin excretion [].

Q3: Can CPI levels help diagnose specific diseases?

A3: Yes, altered CPI levels, particularly in combination with other porphyrin levels, can aid in diagnosing various porphyrias. For example, patients with overt porphyria cutanea tarda (PCT) exhibit a specific urinary porphyrin excretion profile, characterized by a decreased coproporphyrin-to-uroporphyrin ratio and/or an inversion of the typical coproporphyrin III-to-coproporphyrin I ratio. Even after achieving clinical remission, these patients often continue to display these characteristic changes in their urinary porphyrin profiles []. Furthermore, in erythropoietic porphyrias, such as congenital erythropoietic porphyria and protoporphyria, there are significantly elevated proportions of CPI and decreased proportions of isomers III, II, and IV in the feces []. In contrast, acute hepatic porphyrias like acute intermittent porphyria and porphobilinogen synthase deficiency porphyria show notably higher proportions of isomers III, II, and IV compared to porphyria cutanea tarda [].

Q4: What do elevated levels of CPI in the amniotic fluid and urine of premature infants suggest?

A4: Studies have found significantly higher this compound excretion in amniotic fluid and urine of premature infants compared to adults []. This suggests a potential hepatic excretory defect during fetal development, similar to what is observed in Dubin-Johnson syndrome, albeit transient in the case of premature infants.

Q5: Can CPI levels be used to assess transporter activity in certain diseases?

A5: Research suggests that tracking CPI, particularly alongside CPIII, could be helpful in understanding transporter activity changes in conditions like Nonalcoholic Steatohepatitis (NASH). Studies using animal models have shown a significant increase in CPI plasma concentration with NASH progression []. This elevation is likely attributed to changes in the expression and activity of transporters like OATP and MRP.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C40H44N4O8, and its molecular weight is 708.8 g/mol.

Q7: Can you describe the spectroscopic characteristics of this compound?

A7: this compound displays distinctive spectral absorption and fluorescence properties, valuable for its identification and quantification. Studies have investigated its spectral characteristics, particularly comparing them to Coproporphyrin III []. Additionally, the influence of pH on the absorption spectra of CPI has been examined, showing that the pH of the buffer solution, specifically ammonium acetate, significantly impacts the molar absorption coefficient, particularly in the pH range of 4-5 [].

Q8: What is known about the basicity of CPI?

A8: Research has shown that porphyrins, including CPI, are stronger bases than previously thought. They can accept two protons in a stepwise manner on the nitrogen atoms within the conjugated tetrapyrrolic ring as the pH of an aqueous solution decreases from 12 to 0 []. This characteristic has implications for their behavior in different physiological environments.

Q9: Has the structure of CPI been explored for potential applications in areas like biosensors?

A9: Yes, the structure of CPI, particularly its ability to form complexes with metal ions like Cobalt(III) and Zinc(II), has been studied for its potential in biosensing applications []. Research has shown that these metalloporphyrins can selectively bind to specific molecules, such as histamine and histidine, suggesting their potential use in detecting and monitoring these compounds.

Q10: What is the significance of Organic Anion Transporting Polypeptides (OATPs) in the context of CPI?

A10: OATPs play a crucial role in the pharmacokinetics of CPI, influencing its absorption, distribution, and excretion. Studies using CPI, particularly deuterium-labeled this compound (CPI-d8), in cynomolgus monkeys have demonstrated that OATP inhibition, for instance by drugs like cyclosporin A (CsA), can significantly affect CPI disposition in the body [].

Q11: Can CPI be used as an indicator of OATP1B activity?

A11: Yes, research indicates that CPI can serve as a sensitive and selective endogenous biomarker of OATP1B activity. Studies in animal models have shown that hepatic OATP significantly impacts the disposition of CPI. Specifically, rifampicin, a known OATP inhibitor, notably reduced the liver and intestinal uptake of tritium-labeled CPI while increasing its uptake in the kidneys [].

Q12: Are there any drugs that have been shown to affect CPI levels through OATP1B interactions?

A12: Yes, Probenecid (PROB), a known inhibitor of renal organic anion transporters OAT1 and OAT3, has also demonstrated weak OATP1B inhibitory effects in vivo. This was evidenced by an increase in plasma levels of CPI and CPIII after PROB administration to healthy subjects [].

Q13: How do the pharmacokinetics of CPI compare to other potential OATP1B biomarkers?

A13: A comparative study of 20 potential endogenous biomarkers for OATP1B inhibition highlighted the strengths of CPI as a biomarker. While molecules like tetradecanedioate (TDA), hexadecanedioate (HDA), and bile acids like glycocholic acid, glycodeoxycholic acid (GDCA), and taurodeoxycholic acid (TDCA) showed potential, they also presented challenges like high interindividual variability, particularly with bile acids []. This reinforces the value of CPI as a reliable and sensitive biomarker for assessing OATP1B activity.

Q14: How is CPI metabolized and excreted from the body?

A14: The majority of CPI is excreted unchanged in the bile and feces. A smaller proportion is excreted in the urine. The liver plays a crucial role in CPI excretion, as evidenced by studies on rats. When the liver's excretory capacity is compromised, for example, due to ethinylestradiol treatment, there's a decrease in total hepatic excretion of both CPI and CPIII, accompanied by a rise in their urinary excretion [].

Q15: Are there differences in the excretion patterns of CPI and CPIII?

A15: Yes, studies in rats have shown that while both CPI and CPIII are excreted in the bile, there is a preference for CPI excretion. During simultaneous infusions of both isomers into the bile, the concentration ratio in bile was found to be 2:1 for CPI and CPIII, respectively, suggesting a preferential excretion of CPI by the liver [].

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